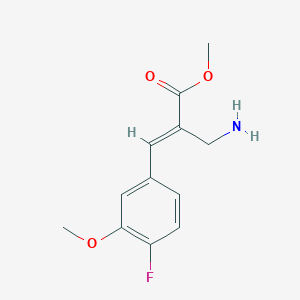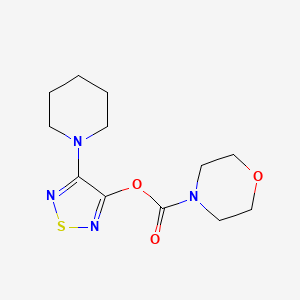
Methyl (2E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)acrylate (MFMPA) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the acrylate family of compounds and is known for its ability to act as a catalyst in certain chemical reactions. MFMPA has been used in the synthesis of a number of different compounds, including aromatic compounds, pharmaceuticals, and polymers. It has also been used to study the structure and reactivity of organic molecules.
Wissenschaftliche Forschungsanwendungen
Polymeric Protecting Groups
A study by Gormanns and Ritter (1994) discusses the synthesis of a novel N-ethenoxyamino-modified tert-butoxycarbonyl-type amino protecting group, indicating the potential for creating specialized polymers for protective applications in synthetic chemistry (Gormanns & Ritter, 1994).
Recognition of Hydrophilic Compounds
Research by Sawada et al. (2000) demonstrates that self-assembled aggregates of new fluoroalkylated end-capped oligomers can selectively recognize hydrophilic amino and N,N-dimethylamino compounds, suggesting applications in selective transport and sensing technologies (Sawada et al., 2000).
Polymerization Modeling
Günaydin et al. (2005) provide insights into the free radical polymerization of acrylates, offering a deeper understanding of the polymerization process and its applications in producing high-molecular-weight polymers (Günaydin et al., 2005).
Stereospecific Radical Polymerization
Baraki, Habaue, and Okamoto (2001) explore the stereospecific radical polymerization of acrylates controlled by Lewis acid catalysts, highlighting the ability to synthesize polymers with specific stereochemistry, which could be important for creating materials with tailored properties (Baraki et al., 2001).
Responsive Terpolymers Synthesis
Abdelaty (2021) discusses the synthesis of hydrophilic-hydrophobic functional thermo-pH responsive terpolymers, indicating potential applications in bio-separation and biotechnology (Abdelaty, 2021).
Accelerated Synthesis of Poly(acrylates)
A study by Anastasaki et al. (2014) on the photoinduced living radical polymerization of acrylates without conventional photoinitiators or dye sensitizers reveals a method for rapid synthesis of poly(acrylates) with excellent end group fidelity, suggesting applications in material science where precise polymer properties are required (Anastasaki et al., 2014).
Eigenschaften
IUPAC Name |
methyl (E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-16-11-6-8(3-4-10(11)13)5-9(7-14)12(15)17-2/h3-6H,7,14H2,1-2H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFMIZKZAUFQIU-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(CN)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\CN)/C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)acrylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzenesulfonyl)-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2742236.png)
![2-[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2742237.png)
![2-(4-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}piperazin-1-yl)-N-cyclopropylpropanamide](/img/structure/B2742238.png)

![N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine](/img/structure/B2742240.png)


![3-methyl-N-(2-methylcyclohexyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2742245.png)




![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-sulfamoylbenzamide](/img/structure/B2742255.png)
